molecular formula C10H15Cl3N2 B1518612 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride CAS No. 1177348-11-6

5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride

Cat. No. B1518612
M. Wt: 269.6 g/mol
InChI Key: SPMVAWWROZONCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride, also known as CPYACl, is a chemical compound. It has a molecular weight of 269.6 . The IUPAC name for this compound is 5-chloro-2-(1-pyrrolidinyl)aniline dihydrochloride .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride is 1S/C10H13ClN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride is a powder . It should be stored at room temperature .

Scientific Research Applications

Asymmetric Organocatalysis

5-Pyrrolidin-2-yltetrazole, a related compound, is used as a versatile organocatalyst for asymmetric conjugate additions of nitroalkanes to enones. This catalysis process, which likely involves the generation of an iminium species, is efficient and accommodates a wide range of substrates (Mitchell et al., 2006).

Synthesis of Novel Compounds

In the field of synthetic chemistry, compounds structurally related to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride are used in the synthesis of new chemicals. For example, palladium-catalyzed reactions involving similar pyrrolopyrimidines lead to the creation of novel heterocyclic systems like 4H-Pyrrolo[2,3,4-de]Pyrimido[5',4':5,6][1,3]diazepino[1,7-a]indole (Tumkevičius & Masevičius, 2004).

Application in Photochemistry

A green chromophore similar to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride, with strong absorption in the near-infrared spectral region, has been used in photochemical studies. This chromophore has been part of biomimetic electron donor−acceptor systems, mimicking the properties of chlorophyll (Lukas et al., 2002).

Anticancer Research

Compounds structurally related to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride have shown potential in anticancer research. For instance, a pyridone-annelated isoindigo compound induced apoptosis and dysregulation of mitochondrial functions in leukemia cells, demonstrating the promise of these compounds in cancer treatment (Saleh et al., 2015).

Development of Organocatalytic Processes

The development of green chemistry processes utilizes compounds similar to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been used for environmentally benign continuous-flow aldol reactions, highlighting the role of these compounds in sustainable chemistry (Bortolini et al., 2012).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMVAWWROZONCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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